molecular formula C11H9ClN2O B13301764 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B13301764
M. Wt: 220.65 g/mol
InChI Key: JOFPWKXTDMKGJX-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a halogenated aromatic aldehyde featuring a chloro substituent at the 2-position and a 2-methylimidazol-1-yl group at the 4-position of the benzaldehyde core. The imidazole moiety contributes to hydrogen-bonding interactions, while the chloro group enhances lipophilicity, influencing bioavailability and metabolic stability.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-4-(2-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-13-4-5-14(8)10-3-2-9(7-15)11(12)6-10/h2-7H,1H3

InChI Key

JOFPWKXTDMKGJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=C(C=C2)C=O)Cl

Origin of Product

United States

Preparation Methods

Method 1: Chlorination of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Step Description:

  • Starting from 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde , selective chlorination at the ortho position relative to the aldehyde group is achieved using chlorinating agents such as thionyl chloride (SOCl₂) , phosphorus oxychloride (POCl₃) , or N-chlorosuccinimide (NCS) in the presence of catalysts or activators.

Reaction Conditions:

Parameter Range / Conditions References
Solvent Dichloromethane (DCM), chloroform
Temperature 0°C to 25°C (room temperature)
Reagent NCS, SOCl₂, or POCl₃
Reaction Time 2-12 hours

Mechanism:

Electrophilic aromatic substitution occurs at the ortho position, facilitated by the activating effect of the imidazole moiety, leading to regioselective chlorination.

Method 2: Synthesis via Imidazole Ring Construction

Step Description:

  • The imidazole ring is constructed on a benzaldehyde precursor through cyclization of amino-ketones or amino-aldehydes with suitable reagents such as glyoxal derivatives and amino compounds .
  • The 2-methyl-1H-imidazole is synthesized separately and then coupled to the aromatic aldehyde via nucleophilic substitution or coupling reactions.

Reaction Pathways:

Reaction Conditions:

Parameter Range / Conditions References
Solvent Ethanol, acetic acid
Temperature 80°C to 120°C
Reagents Glyoxal, ammonium salts, methylating agents
Reaction Time 4-24 hours

Notes:

  • The methylation at the 2-position of imidazole is achieved via methyl iodide or dimethyl sulfate under basic conditions.

Method 3: Multi-step Synthesis via Intermediates

Step Description:

  • Synthesis of intermediate compounds such as 4-(2-bromo-2,2-difluoro-ethyl)-1-hydroxymethyl-pyrrolidin-2-one (patent) followed by functional group transformations to introduce the aldehyde and imidazole functionalities.

Reaction Pathway:

  • Nucleophilic substitution or oxidation of intermediates to introduce aldehyde groups.
  • Cyclization or substitution reactions to incorporate the imidazole ring.

Reaction Conditions:

Parameter Range / Conditions References
Solvent DMF, DMSO
Temperature 60°C to 150°C
Reagents Chlorinating agents, methylating agents, oxidants

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages References
1 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde NCS, SOCl₂, POCl₃ 0–25°C, 2–12 hrs Regioselectivity, straightforward
2 Glyoxal, methylamine derivatives Glyoxal, methyl iodide 80–120°C, 4–24 hrs Constructive approach, versatile
3 Intermediates like pyrrolidinones Chlorinating agents, acids 60–150°C, 1–24 hrs Allows complex functionalization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzoic acid

    Reduction: 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The chloro group can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Imidazole vs. Pyrrolopyridine : The substitution of benzaldehyde with a pyrrolo[2,3-b]pyridine core in 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering electronic properties compared to the imidazole-containing target compound .
  • In contrast, the dimethylamino group in 2-chloro-4-(dimethylamino)benzaldehyde acts as a strong electron donor, which may increase reactivity in electrophilic substitution reactions compared to the electron-withdrawing imidazole group .

Physicochemical Properties

  • Lipophilicity: Chlorine substituents generally increase logP values. The target compound (2-chloro-4-imidazolyl derivative) is expected to have moderate lipophilicity, whereas the dimethylamino analog (2-chloro-4-N(CH₃)₂) may exhibit lower logP due to the polar amino group .
  • Chromatographic Behavior: Evidence from benzaldehyde derivatives suggests that substituents influence retention times. For example, benzaldehyde and methylbenzoate exhibit capacity factors (k') of ~1.0–1.1 on ODS and Deltabond columns . The imidazole and ethoxyethyl groups in the target compound and its analogs may further alter retention due to interactions with residual silanols or hydrophobic stationary phases.

Biological Activity

2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanism of action, and other relevant pharmacological activities.

  • Molecular Formula : C11_{11}H9_{9}ClN2_2O
  • Molecular Weight : 220.66 g/mol
  • CAS Number : 1699260-73-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro evaluations demonstrated that this compound exhibits potent cytotoxicity against several cancer types. For instance, it was tested against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. The half-maximal inhibitory concentration (IC50_{50}) values ranged from 10 to 25 μM, indicating a promising therapeutic index.

Cell LineIC50_{50} (μM)
MCF-715.5
HepG212.3
A54920.1

The mechanism underlying the anticancer activity of this compound involves:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and downregulation of anti-apoptotic Bcl-2 .
  • Cell Cycle Arrest : The compound was found to induce cell cycle arrest at the G1 phase, inhibiting proliferation and leading to cell death .

Additional Pharmacological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. It exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

  • Tyrosine Kinases : It showed promising activity against several tyrosine kinases, which are critical in cancer signaling pathways.
EnzymeInhibition (%)
EGFR75%
HER260%
CDK270%

Case Studies

A notable case study involved the application of this compound in a xenograft model of liver cancer. Mice treated with this compound demonstrated a significant reduction in tumor size compared to control groups, supporting its efficacy in vivo.

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Raney nickel minimizes dehalogenation side reactions compared to palladium on carbon, improving yield (e.g., 88% isolated yield under Raney Ni vs. 50% with Pd/C) .
  • Temperature Control : Maintaining 45°C during cyclization steps enhances imidazole ring formation .
  • Solvent Choice : Ethanol or water improves intermediate stability during hydrogenation steps .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H NMR : Identifies protons on the benzaldehyde (δ 9.8–10.2 ppm for aldehyde) and imidazole (δ 7.2–8.1 ppm for aromatic protons) .
  • ¹³C NMR : Confirms carbonyl (δ ~190 ppm) and quaternary carbons adjacent to chlorine .

IR Spectroscopy : Detects C=O stretching (1700–1750 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹) .

Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 235.1) .

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